![molecular formula C10H10N2O2S B13438701 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is a compound that features a thiazole ring and a benzene ring with hydroxyl groups. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the benzene ring is substituted with hydroxyl groups at the 1 and 3 positions. This compound is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol typically involves the formation of the thiazole ring followed by the introduction of the benzene ring with hydroxyl groups. One common method involves the reaction of 2-aminothiazole with a suitable benzene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the thiazole or benzene rings.
Applications De Recherche Scientifique
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological processes. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, enhancing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzene-1,2-diol:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring but have different substituents and biological activities.
Uniqueness
4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol is unique due to the combination of the thiazole ring and the benzene ring with hydroxyl groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol |
InChI |
InChI=1S/C10H10N2O2S/c11-4-10-12-8(5-15-10)7-2-1-6(13)3-9(7)14/h1-3,5,13-14H,4,11H2 |
Clé InChI |
VQFBPVIDBGXXFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


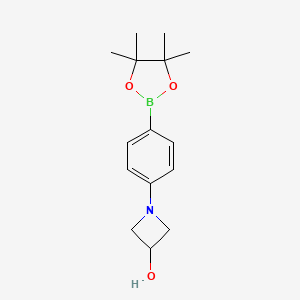
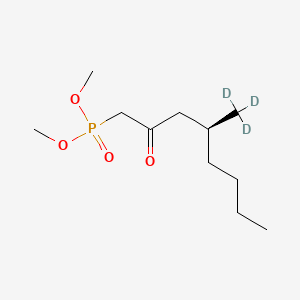
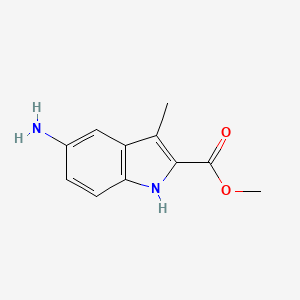
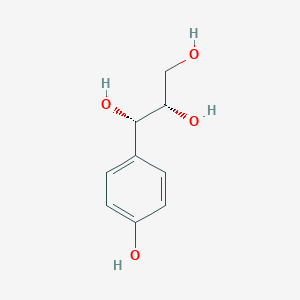

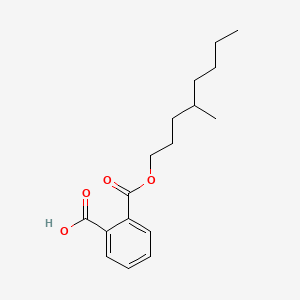
![(5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438649.png)



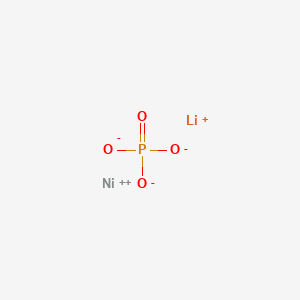
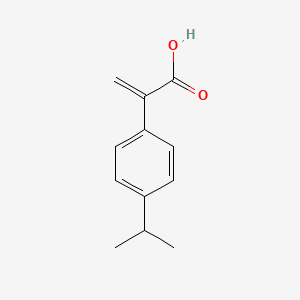
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
